[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](2,3-dimethyl-1H-indol-5-yl)methanone
Description
This compound is a piperazine derivative featuring a 1,3-benzodioxole (piperonyl) group methyl-linked to the piperazine ring and a methanone group attached to a 2,3-dimethylindole moiety. Its molecular formula is inferred as C₂₃H₂₅N₃O₄ (based on a related structure in ), with a molecular weight of ~431.47 g/mol.
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone |
InChI |
InChI=1S/C23H25N3O3/c1-15-16(2)24-20-5-4-18(12-19(15)20)23(27)26-9-7-25(8-10-26)13-17-3-6-21-22(11-17)29-14-28-21/h3-6,11-12,24H,7-10,13-14H2,1-2H3 |
InChI Key |
SPZIIVPHNHVCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine under controlled conditions.
Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and the benzodioxol-5-ylmethyl group serve as nucleophilic sites.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to form quaternary ammonium derivatives.
-
Arylation : Coupling with aryl halides via Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos), yields aryl-substituted piperazine analogs.
Example Reaction:
Condensation Reactions
The methanone carbonyl group participates in condensation with amines or hydrazines.
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives.
-
Hydrazone Synthesis : Interaction with hydrazine hydrate produces hydrazones, which are precursors for heterocyclic scaffolds.
Key Conditions:
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Aniline | Ethanol | 80°C | N-aryl imine derivative |
| Hydrazine hydrate | Methanol | 60°C | Hydrazone analog |
Amidation and Acylation
The piperazine moiety undergoes acylation with electrophilic reagents.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine yields N-acylated derivatives.
-
Sulfonylation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamide-linked compounds.
Reactivity Trend:
Catalytic Coupling Reactions
The indole and benzodioxole aromatic systems enable cross-coupling reactions.
-
Suzuki Coupling : The indole bromo-derivative (if synthesized) reacts with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.
-
Heck Reaction : Olefination of halogenated indole derivatives with alkenes under palladium catalysis.
Reductive Amination
The ketone group facilitates reductive amination with primary or secondary amines.
-
Procedure : Reacts with amines (e.g., methylamine) in the presence of NaBH₃CN or H₂/Pd-C to form secondary or tertiary amines.
Example:
Oxidation and Reduction
-
Oxidation : The indole moiety can be oxidized to oxindole derivatives using meta-chloroperbenzoic acid (mCPBA).
-
Reduction : The methanone group is reduced to a methylene group using LiAlH₄ or BH₃·THF.
Research Implications
The compound’s versatility in reactions like alkylation, acylation, and cross-coupling enables the synthesis of analogs with tailored pharmacological properties. For instance, Schiff base derivatives may enhance metal-binding capacity for anticancer activity, while acylated forms could improve blood-brain barrier penetration for neurological targets . Further studies are needed to optimize reaction yields and explore novel transformations (e.g., photochemical modifications).
Data Gaps : Detailed kinetic studies and computational modeling of reaction pathways are absent in current literature, highlighting areas for future research .
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: It has been studied as an inhibitor of aldehyde dehydrogenases, which are involved in various metabolic pathways.
Medicine
Anticancer Research: The compound has shown potential in anticancer studies, particularly in targeting specific cancer cell lines.
Industry
Pharmaceuticals: Potential use in the development of new drugs due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Aldehyde Dehydrogenases: It acts as a competitive inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate.
Pathways Involved: The inhibition of aldehyde dehydrogenases affects various metabolic pathways, including those involved in detoxification and cellular respiration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzodioxolylmethylpiperazine Moieties
| Compound Name | Core Structure Differences | Key Properties/Applications | Reference |
|---|---|---|---|
| Piribedil (2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine) | Replaces methanone-indole with pyrimidine | Dopamine D2/D3 agonist; used in Parkinson’s disease | |
| [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | Methanone linked to 5-chloro-2-methoxyphenyl instead of indole | Potential antipsychotic activity (structural similarity to atypical neuroleptics) | |
| 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone | Methanone attached to 4-methylphenyl | Likely targets serotonin receptors (e.g., 5-HT1A) due to phenyl substitution | |
| (3S)-1-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one | Hydroxyindolinone replaces dimethylindole-methanone | Hypothetical MAO-B inhibition (based on indolinone moiety) |
Functional Group Variations in Methanone-Linked Compounds
- Indole vs. 5-Chloro-2-methoxyphenyl () introduces electron-withdrawing groups, which may improve metabolic stability but reduce BBB penetration compared to dimethylindole .
- Heterocyclic Replacements: Pyrimidine (piribedil, ) confers rigidity and hydrogen-bonding capacity, favoring dopamine receptor interactions . Pyrazoline derivatives () exhibit antimicrobial activity, highlighting the versatility of methanone-linked heterocycles .
Research Findings and Data Tables
Table 1: Structural and Predicted Pharmacological Comparisons
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H22N2O3
- IUPAC Name : 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
Biological Activity
The biological activity of this compound can be categorized based on its effects on various biological systems.
Antidepressant Activity
Research indicates that compounds with piperazine and indole moieties often exhibit antidepressant properties. The benzodioxole group may enhance serotonin receptor affinity, contributing to mood elevation and anxiety reduction. Studies have shown that similar compounds can act as serotonin reuptake inhibitors (SRIs), which are effective in treating depression and anxiety disorders .
Antimicrobial Properties
Preliminary studies suggest that derivatives of piperazine exhibit antimicrobial activity against various pathogens. The presence of the benzodioxole moiety might enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways. For instance, compounds structurally related to our target have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The indole structure is known for its anticancer properties. Compounds with similar frameworks have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the interaction of the compound with cancer cell lines has been noted to result in significant cytotoxic effects .
The proposed mechanisms through which 4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-ylmethanone exerts its biological effects include:
- Serotonin Receptor Modulation : Interaction with 5-HT receptors may enhance neurotransmitter signaling.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter breakdown.
- Cell Cycle Interference : The indole component may disrupt cellular proliferation pathways in cancer cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
